molecular formula C13H13ClN2O4 B1493715 methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate CAS No. 1228572-18-6

methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate

Cat. No. B1493715
M. Wt: 296.7 g/mol
InChI Key: AWWQWEMOXBRAFA-UHFFFAOYSA-N
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Description

Acrylates are a family of polymers made from acrylate monomers . They are usually esters containing vinyl groups, two carbon atoms double-bonded to each other, directly attached to the carbonyl carbon of the ester .


Synthesis Analysis

Acrylate monomers can be synthesized in a laboratory scale continuous flow process . In this process, (meth)acryloyl chloride is reacted with alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters .


Molecular Structure Analysis

The molecular structure of acrylates involves a vinyl group attached to the carbonyl carbon of an ester . The exact structure would depend on the specific acrylate .


Chemical Reactions Analysis

Acrylates can undergo a variety of chemical reactions. For example, they can be polymerized under the influence of heat, light, ionic or high energy mechanisms . Free radical initiation is the most commonly used method of polymerization .


Physical And Chemical Properties Analysis

Acrylates are clear, colorless, volatile liquids with a slight solubility in water and complete solubility in alcohols, ethers and many organic solvents . They can be polymerized under the influence of heat, light, ionic or high energy mechanisms .

Scientific Research Applications

Controlled Radical Polymerization

Methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate and its analogs are pivotal in controlled radical polymerization processes, such as reversible addition−fragmentation chain transfer (RAFT) polymerization. These methodologies enable the synthesis of polymers with precise molecular weights, low polydispersities, and enhanced isotacticities. An example includes the polymerization of N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), demonstrating the controlled character through narrow polydispersity products and the ability to manipulate molecular weight through monomer/CTA ratios (Mori, Sutoh, & Endo, 2005).

Synthesis and Transformations for Heterocyclic Systems

Compounds structurally related to methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate serve as versatile synthons for the preparation of multifunctional heterocyclic systems. Their utility is highlighted in the synthesis of pyrroles, pyrimidines, pyrazoles, and isoxazoles, underscoring their importance in creating polyfunctional heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Polymerizable Acrylate Bearing Large Substituents

Research on methyl 2-(benzyloxymethyl)acrylate, a compound with a structure and reactivity comparable to methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate, reveals insights into the radical polymerization behavior of acrylates bearing large substituents. Such studies provide valuable information on the propagation and termination rate constants, contributing to the understanding of steric effects in polymerization processes (Yamada, Kobatake, & Aoki, 1994).

Safety And Hazards

Methacrylates are generally of low toxicity and have not been found to damage reproduction or harm the unborn child . Some methacrylates can cause skin sensitization, or an allergic reaction or rash, in people exposed to the chemical .

Future Directions

The future of acrylates lies in the development of greener processes and the utilization of renewable resources such as lignocellulosic materials . This includes the preparation of competitive (meth)acrylates and the corresponding polymers made from bio-renewable resources .

properties

IUPAC Name

methyl 2-(N'-benzoylcarbamimidoyl)-4-chloro-3-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-20-13(19)10(9(17)7-14)11(15)16-12(18)8-5-3-2-4-6-8/h2-6,17H,7H2,1H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWQWEMOXBRAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(CCl)O)C(=NC(=O)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136810447

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate
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methyl (2Z)-3-amino-3-(benzoylamino)-2-(chloroacetyl)acrylate

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